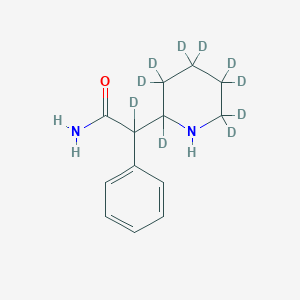

a-Phenyl-2-piperidineacetamide-d10 (Mixture of Diastereomers)

Description

α-Phenyl-2-piperidineacetamide-d10 (CAS: 19395-39-2) is a deuterated analog of the chiral compound α-phenyl-2-piperidineacetamide, existing as a mixture of diastereomers. Its molecular formula is C13H18N2O, with a molecular weight of 218.29 g/mol . The compound features a piperidine ring substituted with a phenyl group and an acetamide moiety, where the deuterium (d10) labeling likely enhances metabolic stability for pharmacokinetic or tracer studies. It is structurally related to methylphenidate intermediates, as noted in its synonyms (e.g., "Methylphenidate intermediate") .

Diastereomers arise due to the presence of multiple stereocenters in the molecule, leading to non-mirror-image configurations. For example, the erythro and threo configurations (resulting from differing spatial arrangements of substituents) contribute to distinct physicochemical and biological properties . Storage recommendations (2–8°C) and handling precautions (avoiding strong alkalis/oxidizers) reflect its moderate stability .

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

228.36 g/mol |

IUPAC Name |

2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetamide |

InChI |

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/i4D2,5D2,8D2,9D2,11D,12D |

InChI Key |

LJLMNWPXAYKPGV-KKRRWKDRSA-N |

Isomeric SMILES |

[2H]C1(C(C(NC(C1([2H])[2H])([2H])C([2H])(C2=CC=CC=C2)C(=O)N)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-2-piperidineacetamide-d10 typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Acetamide Formation: The acetamide group is formed through an amidation reaction.

Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

Industrial Production Methods: Industrial production of alpha-Phenyl-2-piperidineacetamide-d10 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Alpha-Phenyl-2-piperidineacetamide-d10 can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Phenyl-2-piperidineacetamide-d10 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of alpha-Phenyl-2-piperidineacetamide-d10 involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the compound’s pharmacokinetics and dynamics.

Comparison with Similar Compounds

Chromatographic Behavior of Diastereomers

Evidence from azulene diol diastereomers (RR/SS vs. RS/SR) highlights key differences in chromatographic resolution. On Chiralcel-OD-H columns, RS/SR diastereomers (higher polarity) exhibited superior resolution (α = 7.8) compared to RR/SS diastereomers (α = 2.4) . This polarity-resolution correlation (r² = 0.65) suggests that α-Phenyl-2-piperidineacetamide-d10’s diastereomers may also display varying separation efficiency depending on their polarity.

Table 1: Chromatographic Resolution of Diastereomeric Pairs

| Diastereomer Type | Average Rf | Selectivity (α) | Column Used |

|---|---|---|---|

| RR/SS | 3.4 | 2.4 | Chiralcel-OD-H |

| RS/SR | 8.1 | 7.8 | Chiralcel-OD-H |

| — | — | No significant differences | Lux Cellulose 2 |

Physicochemical Properties

Diastereomers generally differ in physical properties (melting point, solubility) and chemical reactivity. For example:

- Enantiomers vs. Diastereomers : Enantiomers share identical physical properties (except optical rotation), whereas diastereomers exhibit distinct melting points, solubilities, and chromatographic retention times .

- Polarity Effects : Polar diastereomers (e.g., RS/SR azulene diols) show stronger silica affinity, influencing purification strategies .

Table 3: General Properties of Stereoisomers

| Property | Enantiomers | Diastereomers |

|---|---|---|

| Mirror Image | Yes | No |

| Physical Properties | Identical (except [α]D) | Different |

| Chromatographic Separation | Challenging | Easier due to polarity differences |

Structural Analogues

α-Phenyl-2-piperidineacetamide-d10 shares structural motifs with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.